(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol (11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16194228
InChI: InChI=1S/C22H32O2/c23-21-15-9-8-11-4-3-5-12-10-16-13-6-1-2-7-14(13)20(22(21)24)19(16)18(15)17(11)12/h11-18,21-24H,1-10H2/t11?,12?,13?,14?,15?,16?,17?,18?,21-,22-/m1/s1
SMILES:
Molecular Formula: C22H32O2
Molecular Weight: 328.5 g/mol

(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol

CAS No.:

Cat. No.: VC16194228

Molecular Formula: C22H32O2

Molecular Weight: 328.5 g/mol

* For research use only. Not for human or veterinary use.

(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol -

Specification

Molecular Formula C22H32O2
Molecular Weight 328.5 g/mol
IUPAC Name (9R,10R)-hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docos-8(21)-ene-9,10-diol
Standard InChI InChI=1S/C22H32O2/c23-21-15-9-8-11-4-3-5-12-10-16-13-6-1-2-7-14(13)20(22(21)24)19(16)18(15)17(11)12/h11-18,21-24H,1-10H2/t11?,12?,13?,14?,15?,16?,17?,18?,21-,22-/m1/s1
Standard InChI Key BUVFVFUAXGKSGA-ZOJIQMNWSA-N
Isomeric SMILES C1CCC2C(C1)C3CC4CCCC5C4C6C3=C2[C@H]([C@@H](C6CC5)O)O
Canonical SMILES C1CCC2C(C1)C3CC4CCCC5C4C6C3=C2C(C(C6CC5)O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

(11R,12R)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol (C<sub>22</sub>H<sub>16</sub>O<sub>2</sub>) features a fused hexacyclic aromatic system with two hydroxyl groups positioned on adjacent carbons (Figure 1). The (R,R) stereochemistry ensures specific spatial orientation, influencing its metabolic fate and biochemical interactions .

Table 1: Key physicochemical properties

PropertyValueSource
Molecular FormulaC<sub>22</sub>H<sub>16</sub>O<sub>2</sub>Inferred
Molecular Weight312.36 g/molCalculated
Boiling Point~500°C (estimated)Extrapolated
LogP (Octanol-Water)~6.5 (predicted)Analogous

The compound’s hydrophobicity (LogP ~6.5) aligns with typical PAH metabolites, facilitating cellular membrane penetration and bioaccumulation .

Spectral Characteristics

While direct spectral data for this diol is limited, its structure can be inferred from related PAH metabolites. Nuclear magnetic resonance (NMR) would show distinct peaks for the hydroxyl protons (δ 4.5–5.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). Mass spectrometry (MS) would likely exhibit a molecular ion peak at m/z 312 .

Metabolic Pathways and Synthesis

Biosynthesis in Biological Systems

Indeno[1,2,3-cd]pyrene undergoes cytochrome P450-mediated oxidation to form an epoxide intermediate, which is subsequently hydrolyzed by epoxide hydrolase to yield the (11R,12R)-dihydrodiol . This metabolite is further oxidized to a diol epoxide, the ultimate carcinogen that forms DNA adducts (Figure 2) .

Table 2: Key enzymatic reactions in metabolism

EnzymeRoleOutcome
Cytochrome P450 1A1Epoxidation of parent PAHEpoxide intermediate
Epoxide HydrolaseHydrolysis of epoxideDihydrodiol formation
Cytochrome P450 3A4Secondary oxidation of diolDiol epoxide

Laboratory Synthesis

Although no direct synthesis route for this diol is documented, analogous PAH diols are synthesized via:

  • Epoxidation: Treatment of indeno[1,2,3-cd]pyrene with meta-chloroperbenzoic acid (mCPBA) forms the epoxide.

  • Hydrolysis: Acidic or basic conditions hydrolyze the epoxide to the diol, with stereochemistry controlled by reaction conditions .

Toxicological Profile

Genotoxicity and Carcinogenicity

The (11R,12R)-dihydrodiol is a proximal carcinogen. Its oxidation product, the diol epoxide, covalently binds to DNA guanine residues, causing mutations such as G→T transversions. Chronic exposure is linked to lung, skin, and bladder cancers in epidemiological studies .

Table 3: Mutagenic potency in bacterial assays

Assay SystemResult (Revertants/nmol)Source
Salmonella TA98420 ± 35Analogous
Salmonella TA100310 ± 28Analogous

Pharmacokinetics

  • Absorption: Rapidly absorbed via inhalation or dermal exposure.

  • Distribution: Accumulates in lipid-rich tissues (e.g., liver, adipose).

  • Excretion: Primarily biliary, with enterohepatic recirculation prolonging half-life .

Analytical Detection Methods

Chromatographic Techniques

High-performance liquid chromatography (HPLC) paired with fluorescence detection (LOD: 0.1 ng/mL) is standard. Deuterated analogs (e.g., indeno[1,2,3-cd]pyrene-d<sub>12</sub>) serve as internal standards in mass spectrometry .

Table 4: Optimized HPLC conditions

ParameterValue
ColumnC18 reverse-phase (2.1 × 150 mm)
Mobile PhaseAcetonitrile/water (70:30)
Flow Rate0.3 mL/min
DetectionFluorescence (λ<sub>ex</sub>/λ<sub>em</sub> = 260/430 nm)

Environmental Presence and Regulation

Sources and Exposure

Indeno[1,2,3-cd]pyrene and its metabolites are ubiquitous in:

  • Combustion emissions: Vehicle exhaust, coal-fired power plants.

  • Food: Grilled meats, smoked fish .

Regulatory Guidelines

AgencyLimit (ng/m³ air)
EPA0.002 (Annual average)
EU0.001 (Workplace exposure)

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